19-alkyne Cholesterol
Description
Significance of Cholesterol in Cellular Biology and Membrane Organization
Cholesterol, a lipid molecule, is an indispensable component of mammalian cell membranes. nih.govnih.gov It plays a multifaceted role in cellular biology, primarily by modulating the physical properties of the cell membrane. nih.govnumberanalytics.com Up to 90% of a cell's unesterified cholesterol is found in the plasma membrane, where it is essential for physical integrity. nih.gov
One of cholesterol's key functions is the regulation of membrane fluidity. numberanalytics.comjove.com At high temperatures, it restrains the movement of phospholipids, reducing membrane fluidity and permeability to small, water-soluble molecules. jove.combioninja.com.au Conversely, at low temperatures, it prevents the tight packing of phospholipids, thereby inhibiting the membrane from becoming overly rigid or crystalline. jove.combioninja.com.au This dual role ensures that the cell membrane maintains optimal fluidity across a range of temperatures. numberanalytics.com
Beyond its structural role, cholesterol is integral to the formation of specialized membrane microdomains known as lipid rafts. nih.govnumberanalytics.com These cholesterol- and sphingolipid-rich domains are thought to compartmentalize cellular processes by organizing signaling proteins and receptors. nih.govjove.com Furthermore, cholesterol directly interacts with and influences the function of various membrane-bound proteins. nih.govnumberanalytics.com Dysregulation of cholesterol levels is implicated in numerous human diseases, underscoring its physiological importance. nih.gov
Evolution of Cholesterol Tracing Methodologies in Academic Research
The journey to understand cholesterol's cellular functions has been marked by the evolution of various tracing methodologies. Early research, dating back to the 18th century with its initial isolation from gallstones, laid the groundwork for understanding its chemical structure in the early 20th century. numberanalytics.com The development of the analytical ultracentrifuge in 1955 was a significant milestone, enabling the separation of cholesterol-carrying lipoproteins like low-density lipoprotein (LDL) and high-density lipoprotein (HDL). nih.govescardio.org
Historically, radiolabeled cholesterol has been a workhorse for tracking its metabolism and transport. nih.govfrontiersin.org While effective, the use of radioisotopes presents safety concerns and is often incompatible with modern analytical techniques like mass spectrometry. frontiersin.org The advent of fluorescently-tagged cholesterol analogs, such as dehydroergosterol (B162513) (DHE) and cholestatrienol (CTL), offered a new window into visualizing cholesterol's distribution in living cells. nih.govsemanticscholar.org However, the bulky fluorescent tags can significantly alter the molecule's biophysical properties and behavior, potentially leading to artifacts. nih.govacs.org More recent approaches include the use of sterol-binding toxins and anti-cholesterol antibodies, but these also have their limitations. nih.gov
The limitations of traditional methods spurred the development of less invasive and more precise tools, leading to the application of bioorthogonal chemistry in lipid research. nih.gov
Overview of 19-Alkyne Cholesterol as a Bioorthogonal Research Probe
Among the alkyne-tagged cholesterol analogs, This compound (also known as 19-ethynylcholesterol) has emerged as a particularly valuable research tool. harvard.edunih.gov In this molecule, the C-19 methyl group of cholesterol is replaced with a terminal alkyne group. nih.gov This specific modification has been shown to be well-tolerated by cells, with research demonstrating that this compound can functionally replace natural cholesterol in supporting the growth of cholesterol-dependent cells. harvard.edunih.gov
This bio-compliance means that this compound is efficiently incorporated into cellular membranes and participates in cholesterol-dependent biological processes, such as Hedgehog signaling. harvard.educaymanchem.com Once incorporated, the alkyne handle can be detected using CuAAC to attach a variety of reporter molecules, enabling researchers to track its subcellular localization and metabolism with high resolution. nih.govcaymanchem.com This makes this compound a versatile and powerful probe for dissecting the intricate roles of cholesterol in cellular physiology and disease. harvard.edunih.gov
Structure
3D Structure
Properties
Molecular Formula |
C28H44O |
|---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10-ethynyl-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H44O/c1-6-28-17-14-22(29)18-21(28)10-11-23-25-13-12-24(20(4)9-7-8-19(2)3)27(25,5)16-15-26(23)28/h1,10,19-20,22-26,29H,7-9,11-18H2,2-5H3/t20-,22+,23+,24-,25+,26+,27-,28+/m1/s1 |
InChI Key |
WJAIXDUKNKCGOR-YRPOHEEZSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C#C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C#C)C |
Origin of Product |
United States |
Synthesis and Design Considerations of 19 Alkyne Cholesterol Analogues
Strategic Functionalization at the C-19 Position
The rationale for placing an ethynyl (B1212043) group at the C-19 position is twofold:
Synthetic Accessibility : The C-19 position of sterols and steroids has been a target for derivatization in numerous synthetic campaigns. harvard.edunih.gov This history provides a foundation of established chemical reactions that can be adapted to introduce the alkyne group, making the synthesis more feasible compared to modifying less reactive positions on the sterol backbone. harvard.edu
Steric Accessibility : For the alkyne group to be a useful bioorthogonal handle, it must be accessible to react with its detection partner, typically a fluorescently-tagged azide (B81097), via a copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) or "click chemistry". harvard.edusemanticscholar.org Placing the alkyne at the C-19 position ensures it is not deeply buried within the cell membrane, thereby allowing the azide reagent to gain access and react efficiently. harvard.edu This contrasts with modifications to the sterol's tail, which projects into the membrane's hydrophobic interior. harvard.edu
A critical requirement for any cholesterol analogue is that it faithfully mimics the biological properties of the native molecule. The minimal structural perturbation caused by replacing the C-19 methyl group with a similarly sized ethynyl group allows 19-alkyne cholesterol (also referred to as 19-ethynylcholesterol or eChol) to function as a high-fidelity surrogate. harvard.edubiorxiv.org
Research has demonstrated that eChol is a fully functional analogue. harvard.edu It can effectively rescue the growth of cholesterol auxotrophic cells, which are cells that cannot synthesize their own cholesterol and require an external source to survive and proliferate. harvard.edu Furthermore, eChol has been shown to faithfully recapitulate the complex roles of cholesterol in the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and cancer. harvard.edu It acts as an efficient substitute for cholesterol in both the processing and modification of the Hedgehog ligand and satisfies the cholesterol requirement for signal transduction at the level of the Smoothened (Smo) protein. harvard.edu The ability of cells to process eChol similarly to natural cholesterol suggests that the C-19 modification is well-tolerated by the relevant cellular machinery, including enzymes like cholesterol oxidases and acyl transferases. nih.gov
Chemical Synthesis Methodologies for this compound
The synthesis of related alkyne-functionalized sterols often involves the use of specific reagents to generate the terminal alkyne. For instance, the Bestmann-Ohira reagent is a common choice for converting an aldehyde into a terminal alkyne in a single step. mdpi.comresearchgate.netnih.gov A plausible synthetic route to this compound would likely involve the initial oxidation of the C-19 methyl group to an aldehyde, followed by treatment with the Bestmann-Ohira reagent to install the ethynyl group. The synthesis of other C-19 functionalized cholesterol derivatives has been previously reported, providing a basis for such transformations. nih.gov
Derivatization and Synthesis of Related Alkyne Oxysterol Analogues
The success of the alkyne-tagging strategy at the C-19 position of cholesterol has been extended to its oxidized metabolites, the oxysterols. Oxysterols are important signaling molecules involved in various physiological processes, including Hedgehog signaling. harvard.edunih.gov
Researchers have successfully synthesized the 19-ethynyl derivative of 25-hydroxycholesterol (B127956) (25-OH-eChol). harvard.edu This analogue was shown to recapitulate the potent stimulatory effects of natural oxysterols on the vertebrate Hedgehog pathway, demonstrating that the C-19 alkyne modification is also compatible with this class of sterols. harvard.edu Similarly, other research has focused on creating 20-hydroxycholesterol-like compounds that incorporate alkyne labels in their side chains, further expanding the toolkit of bioorthogonal oxysterol probes. nih.govmerckmillipore.com These syntheses provide valuable tools for studying the uptake, metabolism, and intracellular distribution of specific oxysterols in various cell types. nih.gov
Data Tables
Table 1: Chemical Information for this compound This interactive table provides a summary of key chemical identifiers and properties for this compound.
| Property | Value | Reference |
|---|---|---|
| Formal Name | 10-ethynyl-19-norcholest-5-en-3β-ol | caymanchem.com |
| Common Names | 19-ethynyl Cholesterol, Click Tag™ this compound | caymanchem.com |
| CAS Number | 2058319-71-2 | caymanchem.com |
| Molecular Formula | C₂₈H₄₄O | caymanchem.com |
| Molecular Weight | 396.7 g/mol | caymanchem.com |
| Physical Form | Crystalline Solid | caymanchem.com |
| SMILES | OC@HCC[C@@]2(C#C)C1=CC[C@]3([H])[C@]2([H])CC[C@@]4(C)[C@@]3([H])CC[C@]4([H])C@HCCCC(C)C | caymanchem.com |
| InChI Key | WJAIXDUKNKCGOR-YRPOHEEZSA-N | caymanchem.com |
Utility of 19 Alkyne Cholesterol in Advanced Cellular and Molecular Research
Investigations into Cellular Cholesterol Localization and Subcellular Distribution
The precise location of cholesterol within a cell is critical to its function. The use of 19-alkyne cholesterol, in conjunction with click chemistry, has provided researchers with a high-resolution method to visualize and map its distribution across various organelles. nih.govbertin-bioreagent.com This technique involves the introduction of the alkyne-tagged cholesterol into cells, followed by a reaction with a fluorescently labeled azide (B81097), allowing for direct visualization under a microscope. harvard.edu
Visualization of Cholesterol Pools within Organelles (e.g., plasma membrane, Golgi, ER, mitochondria)
Studies utilizing this compound have successfully visualized its presence in key cellular compartments. Fluorescence microscopy reveals significant staining in the plasma membrane, the Golgi apparatus, the endoplasmic reticulum (ER), and mitochondria. nih.govnih.gov This allows for a detailed analysis of cholesterol distribution at a subcellular level. For instance, in NIH3T3 cells, this compound has been used to track its localization and subcellular distribution. bertin-bioreagent.comcaymanchem.comlabchem.com.mybiomol.com Co-localization experiments with fluorescent protein markers for specific organelles have further refined our understanding of cholesterol's whereabouts within the cell. nih.gov For example, high levels of 19-ethynylcholesterol (eChol), an analogue of this compound, have been observed in mitochondria, with lower levels in the ER. nih.gov
Analysis of Cholesterol Trafficking Pathways and Dynamics
Beyond static localization, this compound is instrumental in elucidating the dynamic movement of cholesterol between organelles. nih.govcore.ac.uk By performing pulse-chase experiments, where cells are first incubated with the alkyne-tagged cholesterol and then followed over time, researchers can trace its trafficking pathways. nih.gov These studies have provided insights into the transport of cholesterol from its point of entry or synthesis to its various destinations within the cell, including its movement to the ER for esterification. physiology.orgnih.gov The ability to track the movement of this cholesterol analog provides a powerful tool to study the complex machinery governing intracellular cholesterol transport. nih.gov
Elucidation of Cholesterol Metabolism and Homeostasis
This compound serves as an excellent mimic of natural cholesterol in metabolic processes, allowing researchers to trace its enzymatic conversions and study the intricate mechanisms of cholesterol homeostasis. nih.govfrontiersin.org
Tracing Enzymatic Conversion and Metabolite Generation (e.g., by cholesterol oxidases, hydroxylases, acyl transferases across species)
A key advantage of this compound is its acceptance as a substrate by a variety of enzymes involved in cholesterol metabolism. nih.govcaymanchem.com This includes cholesterol oxidases, hydroxylases, and acyl-CoA:cholesterol acyltransferases (ACAT), which are responsible for converting cholesterol into its various metabolites. nih.govphysiology.org For example, cholesterol oxidase from Brevibacterium sp. has been shown to convert this compound to its corresponding 3-keto-sterol, following Michaelis-Menten kinetics. nih.gov Similarly, in cultured human glioblastoma cells, this compound is converted to its esterified form, a process that can be tracked over time. nih.gov The probe has been shown to be a substrate for enzymes from a wide range of species, including bacteria, yeast, rats, and humans, highlighting its broad applicability in metabolic studies. nih.govresearchgate.net
| Enzyme | Species | Action on this compound | Research Finding |
| Cholesterol Oxidase | Brevibacterium sp. | Oxidation | Converts this compound to the corresponding 3-keto-sterol. nih.gov |
| Acyl-CoA:cholesterol acyltransferase (ACAT) | Human, Rat | Esterification | Converts this compound to its ester form. nih.govphysiology.org |
| Hydroxylases | Human, Rat | Hydroxylation | Acts as a substrate for hydroxylation reactions. nih.gov |
Quantitative Analysis of Metabolic Fluxes and Lipid Anabolism
The ability to trace and quantify the metabolic fate of this compound provides a powerful method for analyzing metabolic fluxes. nih.govplos.org By combining the use of this probe with techniques like mass spectrometry, researchers can gain quantitative insights into the rates of cholesterol conversion and the flow of cholesterol through different metabolic pathways. nih.govnih.gov For instance, by co-feeding cells with this compound and a deuterated form of cholesterol, it's possible to compare the enzymatic conversion rates of both molecules, providing a quantitative measure of metabolic activity. nih.gov This approach has been used to study the synthesis of various lipids, providing data on lipid anabolism with high sensitivity. nih.govacs.org
Studies on Cholesterol Homeostatic Regulatory Mechanisms
This compound has proven to be a valuable tool for investigating the complex regulatory networks that maintain cholesterol homeostasis. frontiersin.org Studies have shown that this cholesterol analog can effectively mimic natural cholesterol in feedback regulation mechanisms. For example, it can sustain the growth of cholesterol-auxotrophic cells, which are unable to synthesize their own cholesterol, demonstrating its functional equivalence in essential cellular processes. nih.govnih.gov Furthermore, research has demonstrated that the synthesis of very long-chain sphingomyelins is inversely regulated by cellular cholesterol levels, a discovery made possible by using tools like this compound to manipulate and track cellular cholesterol content. rupress.org
Characterization of Sterol-Protein Interactions and Protein Lipidation
The alkyne handle on this compound provides a versatile platform for investigating how cholesterol interacts with and modifies proteins, processes that are critical for cellular signaling and protein function.
A primary application of alkyne-cholesterol probes is the identification of proteins that bind to cholesterol. researchgate.net The general strategy involves introducing the alkyne-tagged cholesterol into cells, where it is incorporated into membranes and interacts with cellular proteins. oup.com Following this incubation, the cells are lysed, and a reporter molecule containing an azide group, such as biotin-azide, is "clicked" onto the alkyne-tagged cholesterol that is bound to proteins. oup.commdpi.com The resulting biotin-tagged protein-cholesterol complexes can then be isolated using streptavidin-coated beads for subsequent identification by mass spectrometry. oup.com This chemical proteomics approach has been successfully used to identify a diverse range of known and novel cholesterol-binding proteins, providing crucial insights into the cholesterol interactome. researchgate.net
Table 1: Research Findings on the Identification of Cholesterol Binding Proteins (CBPs)
| Finding | Methodology | Cell/System Used | Reference |
| Alkyne-tagged cholesterol probes can be used for the global identification of lipidated proteins. | Click chemistry followed by enrichment and LC/MS/MS-based proteomics. | General cellular systems | oup.com |
| A diazirine alkyne cholesterol probe (LKM38) was shown to bind to a diverse set of established cholesterol-binding proteins. | Photoaffinity labeling and click chemistry-based enrichment. | N/A | researchgate.net |
| A 27-alkyne cholesterol was used to create a cholesterol chip to study protein interactions via Surface Plasmon Resonance (SPR). | Immobilization of alkyne-cholesterol onto a chip via click chemistry to measure protein binding kinetics. | In vitro (SPR chip) | mdpi.com |
Protein cholesterylation is a rare but vital form of post-translational modification where a cholesterol molecule is covalently attached to a protein. researchgate.net this compound has been instrumental in studying this process, particularly within the Hedgehog signaling pathway. oup.com The probe acts as a chemical reporter, being metabolically incorporated in place of native cholesterol onto specific proteins. researchgate.net
The most well-documented example is the modification of the Sonic hedgehog (Shh) protein. oup.com When cells are cultured with this compound, the analogue is attached to the C-terminus of the Shh protein by the enzyme Hedgehog acyltransferase (Hhat). researchgate.netresearchgate.net This allows for the direct detection and analysis of the cholesterylated form of Shh using click chemistry to attach a fluorescent tag or an affinity handle. researchgate.net This method has been described as a specific, mechanism-based labeling approach. researchgate.net Furthermore, related studies using tagged cholesterol analogues have revealed the cholesterol modification of Smoothened (SMO), another key protein in the Hedgehog signaling pathway. oup.com
Table 2: Research Findings on Probing Protein Cholesterylation
| Finding | Protein Studied | Methodology | Reference |
| An alkyne-modified cholesterol analogue was used for the bioorthogonal chemical tagging of post-translationally cholesterylated Shh in living cells. | Sonic hedgehog (Shh) | Metabolic labeling with the probe, followed by click chemistry with a fluorescent reporter for in-gel detection. | researchgate.net |
| Alkyne-tagged cholesterol probes are effective tools for detecting known targets of cholesterylation. | Sonic hedgehog (Shh) | Development of alkyne-tagged cholesterol probes for click chemistry-based detection. | oup.com |
| An azide-tagged cholesterol analogue led to the mass spectrometric identification of cholesterol modification on Smoothened. | Smoothened (SMO) | Metabolic labeling and chemical proteomic analysis. | oup.com |
| Alkyne-modified cholesterol analogues were designed to overcome drawbacks of earlier probes for labeling cholesterylated proteins. | Sonic hedgehog (Shh) | Design and application of alkyne-cholesterol probes for studying protein lipidation. | researchgate.net |
By enabling the tracking and perturbation of cholesterol-dependent processes, this compound has become invaluable for dissecting the role of cholesterol in signal transduction. ebiohippo.comkklmed.combertin-bioreagent.com Its application in studying the Hedgehog (Hh) signaling pathway is a prime example. caymanchem.comnih.gov Cholesterol plays multiple, essential roles in Hh signaling, and the this compound analogue has been shown to be fully functional in this context. nih.gov
Studies using Shh-LIGHT2 cells, a cell line engineered to report Hh pathway activity, have demonstrated that this compound can be used to explore cholesterol's function within the pathway through click chemistry reactions with various reporter azides. ebiohippo.comkklmed.combertin-bioreagent.com Research has confirmed that these sterol analogues faithfully recapitulate the multiple functions of native sterols in Hedgehog signal transduction, validating their use as reliable probes. nih.gov This allows for high-resolution imaging and functional studies to understand how cholesterol's distribution and interactions influence signaling outcomes. nih.gov
Advanced Analytical and Imaging Techniques Utilizing 19 Alkyne Cholesterol
Fluorescence Microscopy Applications
Fluorescence microscopy is a cornerstone technique for visualizing the spatial organization of molecules within cells. The application of 19-alkyne cholesterol has significantly enhanced the ability to image cholesterol distribution. nih.gov
This compound can be readily incorporated into cellular membranes. harvard.edu Once inside the cell, this cholesterol analog can be visualized using a highly efficient and specific chemical reaction known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry". nih.govnih.gov In this process, cells labeled with this compound are fixed and then treated with a fluorescent azide (B81097), such as fluorescein-azide. nih.gov The copper catalyst facilitates the "clicking" of the fluorescent azide onto the alkyne handle of the cholesterol analog, covalently attaching a bright, photostable fluorophore. nih.govresearchgate.net This method allows for the sensitive and specific detection of the tagged cholesterol, enabling high-resolution imaging of its distribution within cellular membranes and organelles. nih.govharvard.edu The steric accessibility of the C-19 alkyne group is a key advantage, as it does not become deeply buried within the membrane, facilitating an efficient reaction with the azide probe. nih.gov
A significant advantage of the alkyne-based tagging strategy is its compatibility with multichannel imaging, which allows for the simultaneous visualization of multiple molecules to study their co-localization. nih.govharvard.edu Researchers can employ successive CuAAC reactions with different fluorescent azides that have distinct spectral properties. harvard.edu For instance, this compound can be tagged with a green fluorescent azide, while another alkyne-modified lipid, such as propargylcholine (a precursor for choline (B1196258) phospholipids), can be labeled with a red fluorescent azide (e.g., Alexa568-azide). nih.govharvard.edu This dual-labeling strategy enables two-color imaging to determine the relative distribution of cholesterol and other lipids within specific membrane compartments. harvard.edu Furthermore, this chemical tagging can be combined with the use of fluorescently tagged proteins, such as organelle markers, to precisely map the location of this compound to subcellular structures like the Golgi apparatus, endoplasmic reticulum, and mitochondria. nih.gov
| Technique | Probes & Reagents | Key Findings & Applications | References |
|---|---|---|---|
| High-Resolution Imaging | This compound, Fluorescent Azides (e.g., Fluorescein-azide, Bodipy-dye azide), Cu(I) Catalyst | Enables specific and high-resolution visualization of cholesterol distribution in cellular membranes and organelles. | nih.gov, harvard.edu, nih.gov |
| Two-Color/Multichannel Imaging | This compound, Propargylcholine, Spectrally Distinct Fluorescent Azides (e.g., Alexa568-azide), Fluorescent Marker Proteins | Allows for co-localization studies to map cholesterol's position relative to other lipids and specific organelles. | nih.gov, harvard.edu, nih.gov |
Standard fluorescence microscopy is limited by the diffraction of light, which restricts resolution to approximately 200-250 nanometers. Super-resolution microscopy (SRM) techniques overcome this barrier, offering a much closer look at molecular organization. nih.gov Bioorthogonal cholesterol probes, including alkyne derivatives, are proving instrumental in applying SRM to study cholesterol dynamics at the nanoscale. acs.orgcsic.es Techniques such as Stimulated Emission Depletion (STED) microscopy and Single-Molecule Localization Microscopy (SMLM) can achieve resolutions of tens of nanometers. nih.gov By using alkyne-cholesterol clicked to suitable fluorescent dyes, researchers have demonstrated the existence of cholesterol-rich nanodomains smaller than 50 nm in the plasma membrane of living cells. csic.es Another powerful approach, expansion microscopy (ExM), uses fixable cholesterol probes that are anchored to a swellable hydrogel; physical expansion of the sample then allows for nanoscale imaging, revealing cholesterol aggregates as small as ~37 nm in endosomes. researchgate.net These advanced methods are critical for investigating the existence and structure of controversial lipid rafts and understanding the spatiotemporal organization of cholesterol in membranes. csic.es
Mass Spectrometry-Based Lipidomics and Proteomics
Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying molecules based on their mass-to-charge ratio. researchgate.net When combined with this compound, MS enables detailed investigations into cholesterol metabolism. nih.govbohrium.com
MS-based lipidomics is the method of choice for tracing the metabolic fate of lipids with species-level resolution. researchgate.net After cells are incubated with this compound, the lipids can be extracted and analyzed. nih.gov To enhance detection by mass spectrometry, the alkyne tag is reacted with a specialized azide probe via click chemistry. researchgate.netnih.gov One such probe, C171, is designed to carry a permanent positive charge. nih.gov When this probe clicks onto an alkyne-containing metabolite of this compound, the resulting product is more easily ionized and detected by the mass spectrometer, dramatically improving analytical sensitivity. nih.gov This strategy allows for high-content tracing analysis, where researchers can identify and quantify a wide array of downstream metabolites, such as cholesterol esters and oxysterols, that have been generated from the initial this compound probe. nih.govnih.gov The mass shift imparted by the azide probe also helps to clearly distinguish the labeled lipids from the unlabeled, endogenous lipid background. nih.gov
A major breakthrough enabled by the combination of alkyne tracers and click-chemistry MS reporters is the ability to perform quantitative lipid analysis at the single-cell level. nih.govspringernature.com The exceptional sensitivity of this method, which can reach the sub-femtomole level, makes it possible to measure labeled lipids in the minute volume of a single cell (approximately 1 picoliter). researchgate.netnih.govspringernature.com This capability is crucial for studying cellular heterogeneity, as metabolic processes can vary significantly from one cell to another, even within the same population. annualreviews.org By adapting experimental parameters, researchers have achieved absolute quantification of alkyne-labeled lipids from individual cells, providing unprecedented insight into the robustness of lipid homeostasis and the metabolic network at the most fundamental biological level. researchgate.netnih.govspringernature.com
| Method | Key Reagents | Type of Analysis | Sensitivity | Primary Application | References |
|---|---|---|---|---|---|
| Click-Chemistry Mass Spectrometry | This compound, Azide Reporter Probes (e.g., C171) | High-Content Tracing of Cholesterol Metabolites | Femtomole (10-15 mol) | Tracing the conversion of cholesterol into various metabolic products (e.g., esters, oxysterols). | nih.gov, researchgate.net |
| Single-Cell Click-MS | This compound, High-Sensitivity Azide Reporters | Quantitative Lipid Metabolism | Sub-femtomole ( < 10-15 mol) | Analyzing metabolic pathways and lipid homeostasis in individual cells. | nih.gov, researchgate.net, springernature.com |
Integration with Chemical Proteomics for Lipid-Protein Interactome Mapping
The study of cholesterol-protein interactions is crucial for understanding numerous cellular processes. This compound, when combined with chemical proteomics, serves as a powerful tool for identifying and mapping these interactions on a proteome-wide scale. A prominent strategy involves the use of trifunctional probes, which incorporate the alkyne handle of this compound alongside a photo-reactive group, such as a diazirine. nsf.gov, acs.org This approach, often termed photoaffinity labeling (PAL), allows for the covalent cross-linking of the cholesterol probe to its interacting proteins upon UV irradiation. nsf.gov, acs.org
The general workflow for this technique, sometimes referred to as Lipid-Protein Interaction Profiling (LiPIP), is as follows:
Living cells are incubated with the photo-reactive alkyne cholesterol analog, allowing it to incorporate into cellular membranes and interact with endogenous proteins. nih.gov
Upon exposure to UV light, the diazirine group is activated, forming a highly reactive carbene that covalently bonds with nearby amino acid residues of the interacting protein, effectively "trapping" the transient interaction. nsf.gov, acs.org
The cells are then lysed, and the proteome is extracted.
The alkyne handle on the now protein-bound cholesterol probe is utilized in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. researchgate.net, nih.gov An azide-functionalized reporter tag, typically biotin (B1667282), is attached. nih.gov
The biotinylated protein-lipid complexes are then enriched and isolated from the total cell lysate using streptavidin-coated beads. nih.gov
Finally, the enriched proteins are identified and quantified using advanced mass spectrometry-based proteomics. acs.org, researchgate.net
This methodology has been successfully employed to create global maps of cholesterol-interacting proteins in various cell types. researchgate.net For example, studies using clickable, photoreactive sterol probes have identified hundreds of cholesterol-binding proteins, including both well-established and novel interactors such as receptors, ion channels, and enzymes involved in diverse metabolic pathways. researchgate.net
Beyond global mapping, this technique can be applied to investigate specific protein-cholesterol interactions. For instance, a similar approach using 27-alkyne cholesterol demonstrated a direct interaction with the nuclear protein BASP1. pnas.org In this study, after incubating cells with the alkyne cholesterol, click chemistry was used to attach an azide-biotin tag, and the subsequent pull-down with streptavidin beads successfully co-precipitated BASP1, confirming the interaction. pnas.org Similarly, a clickable photoreactive cholesterol analog was used to show direct and specific binding to the mitochondrial translocator protein (TSPO). researchgate.net These targeted studies highlight the precision of using alkyne cholesterol probes to validate and explore the molecular details of lipid-protein binding.
Table 1: Research Findings from Chemical Proteomics using Alkyne Cholesterol Analogs
| Alkyne Cholesterol Analog Used | Methodology | Key Findings | Reference(s) |
|---|---|---|---|
| Clickable, photoreactive sterol probes | Photoaffinity labeling (PAL) coupled with quantitative mass spectrometry | Identified over 250 cholesterol-binding proteins in mammalian cells, revealing new interactions with enzymes in sugar and glycerolipid metabolism. | researchgate.net |
| 27-alkyne cholesterol | Click chemistry with azide-PEG3-biotin followed by immunoprecipitation | Demonstrated direct interaction between nuclear cholesterol and the protein BASP1. | pnas.org |
| PhotoClick cholesterol (diazirine and alkyne moieties) | Photoaffinity labeling and click chemistry with a fluorescent tag (TAMRA-azide) | Showed direct and competitive binding of the cholesterol analog to the mitochondrial translocator protein (TSPO). | researchgate.net |
Other Detection Modalities
In addition to sophisticated proteomic and microscopic techniques, this compound can be detected and analyzed using more conventional biochemical methods, which are enhanced by the specificity of the click reaction.
Thin-Layer Chromatography (TLC) and Fluorography Post-Click Reaction
Thin-Layer Chromatography (TLC) is a fundamental technique for separating lipids. When combined with click chemistry, it becomes a highly sensitive method for tracing the metabolic fate of this compound. In this application, lipids are extracted from cells or tissues that have been incubated with this compound. nih.gov These extracted lipids, containing the alkyne-tagged cholesterol and any of its metabolites, are then reacted with a fluorescent azide, such as 3-azido-7-hydroxycoumarin, via a CuAAC reaction. nih.gov, googleapis.com
This reaction covalently attaches a fluorescent tag to every molecule containing the alkyne handle. The mixture of fluorescently labeled lipids is then spotted onto a TLC plate and separated based on polarity using a specific solvent system. nih.gov, physiology.org The separated lipid bands can be visualized and quantified using a fluorometric scanner or fluorography. nih.gov, physiology.org This method allows for the clear identification and quantification of not only the original this compound but also its esterified form, this compound ester, and other potential metabolites. nih.gov The use of co-migrating lipid standards helps in the definitive identification of the separated fluorescent spots. google.com
Table 2: TLC Analysis of Alkyne Cholesterol Metabolism
| Cell/System | Incubation Details | Detection Method | Metabolites Identified | Reference(s) |
|---|---|---|---|---|
| Caco-2 cells | Incubated with 27-alkyne cholesterol micelles. | Click reaction with 3-azido-7-hydroxycoumarin, TLC separation, and fluorometric scanning. | Alkyne cholesterol and alkyne cholesterol ester. | nih.gov |
| Caco-2 cells | Labeled with 27-alkyne cholesterol, then treated with cholesterol oxidase. | Lipid extraction, click reaction, TLC, and fluorography. | Alkyne cholestenone and free alkyne cholesterol. | physiology.org |
Electron Microscopy for Ultra-High Spatial Resolution (via biotin-gold probes)
For visualizing the subcellular localization of this compound at the highest spatial resolution, electron microscopy (EM) can be employed. This powerful imaging technique is made possible by a variation of the click chemistry protocol. Instead of attaching a fluorophore, an azide-functionalized biotin molecule is clicked onto the alkyne handle of the cholesterol analog. nih.gov, researchgate.net
Once the this compound within the cell or tissue sample is biotinylated, it can be detected using streptavidin that is conjugated to electron-dense particles, most commonly colloidal gold. nih.gov, researchgate.net These gold particles are opaque to the electron beam, allowing for the precise localization of the biotinylated cholesterol probe within the ultrastructure of the cell, such as specific membranes or organelles. nih.gov This approach offers a significant advantage in spatial resolution over fluorescence microscopy, enabling the visualization of lipid distribution at the nanometer scale. nih.gov, researchgate.net
Fidelity and Methodological Considerations of 19 Alkyne Cholesterol As a Biological Mimic
Validation of Biological Functionality
A critical test for any cholesterol analog is its ability to substitute for endogenous cholesterol in essential cellular processes. Research has demonstrated that 19-alkyne cholesterol performs remarkably well in these stringent assays, supporting its validity as a biological mimic.
Support for Growth of Cholesterol Auxotrophic Cells
One of the most definitive validations of a cholesterol analog's functionality is its capacity to support the growth and proliferation of cells that cannot synthesize their own cholesterol (cholesterol auxotrophs). harvard.edunih.govnih.gov Studies have shown that this compound can successfully rescue these auxotrophic cells. harvard.edunih.govnih.gov
For instance, M19 Chinese Hamster Ovary (CHO) cells, which are defective in cholesterol biosynthesis, require an external source of cholesterol to proliferate. harvard.edunih.gov When these cells are grown in a delipidated medium, their growth is arrested. However, the addition of this compound to the culture medium completely restores their proliferation, demonstrating that it can effectively replace cholesterol in its essential membrane functions necessary for cell growth. harvard.edunih.gov This functional equivalence indicates that the structural modification at the C-19 position does not impede the molecule's fundamental roles in maintaining membrane integrity and fluidity. harvard.edunih.gov
Similarly, other alkyne-tagged cholesterol analogs have been tested for their ability to support the growth of sterol-auxotrophic yeast strains that are vitally dependent on exogenous sterols. nih.gov These experiments further confirm that the introduction of a small alkyne group does not necessarily disrupt the essential functions of the sterol molecule. nih.govnih.gov
Recapitulation of Endogenous Cholesterol Functions in Cellular Processes
Beyond supporting basic cell viability, this compound has been shown to faithfully replicate the specific roles of cholesterol in complex cellular signaling pathways. harvard.edunih.govnih.gov A prominent example is its involvement in the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and cancer, where cholesterol plays multiple, distinct roles. nih.govebiohippo.comkklmed.com
Research demonstrates that this compound acts as an efficient substitute for cholesterol in the Hh pathway. nih.gov It participates in the processing and covalent modification of the Hedgehog ligand and fulfills the cholesterol requirement for signal transduction at the level of the Smoothened (Smo) protein. nih.gov Furthermore, a 19-ethynyl derivative of 25-hydroxycholesterol (B127956) was synthesized and shown to mimic the potent stimulatory effects of natural oxysterols on the Hh pathway. harvard.edunih.gov This capacity to recapitulate the nuanced functions of both cholesterol and its metabolites in a complex biological context provides strong evidence for its fidelity as a molecular probe. harvard.edunih.govnih.gov
The table below summarizes key findings from studies validating the biological functionality of this compound.
Table 1: Validation of this compound's Biological Functionality| Functional Assay | Model System | Observation | Conclusion | Reference(s) |
|---|---|---|---|---|
| Support of Growth | Cholesterol Auxotrophic M19 CHO Cells | This compound completely rescued the proliferation of M19 cells in delipidated serum. | The analog can replace endogenous cholesterol in its essential functions for cell growth and viability. | harvard.edu, nih.gov |
| Recapitulation of Hh Signaling | Shh-LIGHT2 cells; NIH3T3 cells | This compound substituted for cholesterol in Hh ligand processing and Smoothened-dependent signal transduction. | The analog faithfully mimics cholesterol's specific roles in a complex signaling pathway. | ebiohippo.com, kklmed.com, nih.gov |
Potential Influence of Alkyne Tag and Reporter Molecules on Sterol Behavior
While this compound demonstrates high biological fidelity, it is crucial to consider how the alkyne tag and the attached reporter molecules might influence the sterol's behavior. The introduction of any modification, no matter how small, has the potential to alter the molecule's physical and chemical properties.
Considerations for Minimal Interference with Membrane Properties
However, the subsequent "click" reaction, which attaches a fluorescent dye or biotin (B1667282) to the alkyne tag, introduces a much bulkier moiety. acs.orgbiorxiv.org This larger reporter group can potentially disturb membrane properties in ways that the alkyne tag alone does not. acs.orgbiorxiv.orgnih.gov For instance, the attached dye could affect membrane packing, fluidity, and the formation of lipid domains. acs.orgbiorxiv.org Therefore, while alkyne analogs themselves are minimally modified, the final, dye-attached product may not perfectly mimic cholesterol's biophysical behavior in membranes. acs.orgrsc.org This has led to the development of alternative labeling strategies, such as intrinsically fluorescent analogs or probes for Raman microscopy, which aim to reduce the size of the modification. nih.govrsc.org
Effects on Intracellular Transport and Biorecognition
The intracellular trafficking and recognition of cholesterol by proteins are highly specific processes that could be affected by the alkyne modification and subsequent labeling. The transport of cholesterol between organelles involves complex vesicular and non-vesicular pathways mediated by specific sterol-binding proteins. nih.gov
Studies on various alkyne-tagged sterols suggest that the location of the tag is critical. While the C-19 modification appears to be well-tolerated, modifications at other positions can have different effects. For example, some diazirine alkyne cholesterol probes were found to be cytotoxic or cytostatic, while others supported cell growth robustly, suggesting that the position of the modification significantly impacts biological acceptance. nih.govresearchgate.net
Furthermore, the process of biorecognition—the interaction of the sterol with proteins such as transporters (e.g., NPC1), enzymes (e.g., ACAT), and signaling partners—could be altered. researchgate.netnih.gov While this compound is a substrate for many key enzymes, the bulky reporter group added via click chemistry could sterically hinder access to protein binding pockets. nih.govnih.gov It is hypothesized that for the click reaction to occur with a membrane-embedded alkyne cholesterol, the alkyne group must be accessible to the aqueous environment where the reaction reagents are located. harvard.edu This suggests the tag is not deeply buried, but this accessibility could also alter interactions with membrane-associated or intramembrane proteins. The impact of these modifications must be carefully considered when interpreting data on the intracellular localization and protein interactions of labeled this compound. mpg.de
The table below outlines the key considerations regarding the influence of the alkyne tag and reporter molecules.
Table 2: Potential Influence of Modifications on Sterol Behavior| Aspect | Consideration | Potential Effect | Reference(s) |
|---|---|---|---|
| Membrane Properties | The bulky fluorescent dye attached via click chemistry is a significant structural perturbation. | The dye-attached analog may alter membrane packing, fluidity, and lipid domain formation in ways the unmodified alkyne sterol does not. | acs.org, rsc.org, biorxiv.org |
| Intracellular Transport | The position of the alkyne tag can influence the biological fidelity of the probe. | While the C-19 tag is well-tolerated, tags at other positions can lead to cytotoxicity or altered transport pathways. | nih.gov, researchgate.net |
| Biorecognition | The alkyne tag and especially the larger reporter molecule could interfere with protein binding. | Steric hindrance may affect interactions with cholesterol-binding proteins, transporters (like NPC1), and enzymes, potentially altering trafficking and metabolism. | researchgate.net, nih.gov, mpg.de |
Comparative Research Perspectives with Other Cholesterol Analogs
Advantages Over Traditional Radiolabeled Sterols
For decades, radiolabeled sterols, such as ³H- or ¹⁴C-cholesterol, were the primary tools for tracing lipid metabolism. frontiersin.orgnih.govucl.ac.uk However, the use of 19-alkyne cholesterol presents several significant advantages over these traditional methods.
One of the most practical benefits is the ease of handling. nih.gov Unlike radioisotopes, this compound does not require specialized laboratories or official permissions for its use, simplifying experimental workflows. nih.gov Furthermore, the non-radioactive nature of samples containing this compound makes them compatible with a broader range of modern analytical techniques, most notably mass spectrometry (MS). frontiersin.orgnih.gov
The alkyne group allows for "click chemistry" ligation to a reporter azide (B81097), enabling highly sensitive detection through methods like thin-layer chromatography (TLC)/fluorography and fluorescence microscopy, in addition to mass spectrometry. nih.gov This versatility in detection is a marked improvement over the more restricted analytical options for radiolabeled compounds. nih.govnih.gov While stable isotope tracers have also emerged as a non-radioactive alternative, alkyne lipids provide a powerful and complementary approach for studying lipid metabolism. frontiersin.org
| Feature | This compound | Traditional Radiolabeled Sterols |
| Detection Principle | Click chemistry with reporter tags (e.g., fluorophores, biotin) | Scintillation counting, autoradiography |
| Handling Safety | No radioactivity, easier handling. nih.gov | Requires specialized labs and permissions for radioactive materials. nih.gov |
| Analytical Compatibility | Mass spectrometry, fluorescence microscopy, TLC. nih.gov | Limited compatibility with modern MS-based lipidomics. nih.gov |
| Sensitivity | High sensitivity after click reaction. nih.gov | High sensitivity but with disposal and safety overhead. |
| Versatility | Allows for multiple detection modalities (MS, imaging, etc.). nih.gov | Primarily used for metabolic tracing. frontiersin.org |
Comparative Analysis with Intrinsically Fluorescent Cholesterol Mimics (e.g., Dehydroergosterol (B162513), Cholestatrienol)
Intrinsically fluorescent sterols like dehydroergosterol (DHE) and cholestatrienol (CTL) are valuable probes because their structural similarity to cholesterol is high. nih.govbiorxiv.org DHE and CTL contain additional conjugated double bonds in the sterol ring system, which endows them with natural fluorescence, albeit in the ultraviolet (UV) spectrum. nih.govbiorxiv.org These analogs can functionally replace cholesterol in certain biological contexts, such as supporting the growth of sterol-auxotrophic yeast strains. nih.govscience.gov
However, a significant drawback of these probes is their weak fluorogenic properties and low quantum yields. ucl.ac.uknih.gov Their fluorescence is in the UV range and they are prone to rapid photobleaching, which can limit their application in real-time, long-term imaging studies. biorxiv.orgnih.gov
In contrast, this compound itself is not fluorescent. Its power lies in the bioorthogonal click reaction, which allows for the attachment of a wide variety of bright and photostable fluorescent dyes after the probe has been incorporated and metabolized within the cell. nih.govnih.gov This two-step approach separates the biological activity from the detection, ensuring that a bulky fluorophore does not interfere with the sterol's natural behavior. While DHE and CTL are structurally very similar to cholesterol, this compound offers superior imaging capabilities due to the flexibility and brightness of the attachable fluorophores. nih.govacs.org
| Analog | Structural Modification | Fluorescence Properties | Key Advantages | Key Limitations |
| This compound | Alkyne group at C-19. mdpi.com | Becomes fluorescent after click reaction with a fluorescent azide. nih.gov | High signal brightness, photostability, choice of fluorophore. nih.gov | Requires cell fixation and permeabilization for click reaction. nih.gov |
| Dehydroergosterol (DHE) | Additional double bonds in the B-ring. nih.govnih.gov | Intrinsic UV fluorescence. biorxiv.org | High structural similarity to cholesterol, useful for biophysical studies. ucl.ac.uknih.gov | Weak signal, low quantum yield, rapid photobleaching. nih.govnih.gov |
| Cholestatrienol (CTL) | Additional double bonds in the B-ring. nih.gov | Intrinsic UV fluorescence. biorxiv.org | Unmodified cholesterol side chain, high structural fidelity. nih.gov | Weak signal, low quantum yield, similar limitations to DHE. nih.govacs.org |
Synergistic Applications with Photoactivatable or Diazirine-Tagged Cholesterol Probes
The true power of bioorthogonal chemistry is realized in the development of multifunctional probes. Diazirine-tagged cholesterol analogs are a prime example. nih.govnih.gov These probes contain a diazirine group, which upon UV light activation, forms a highly reactive carbene that covalently cross-links to nearby molecules, such as interacting proteins. nih.govnih.gov
When a diazirine is combined with an alkyne handle on the same cholesterol molecule (often called "photoactivatable alkyne probes" or similar terms), it creates a powerful tool for identifying cholesterol-protein interactions within a native cellular environment. nih.govpnas.org The workflow involves introducing the probe into cells, allowing it to incorporate into membranes and interact with proteins. A flash of UV light then permanently captures these interactions by covalent cross-linking. nih.govpnas.org Subsequently, the alkyne handle is used for a click reaction, typically to attach a biotin (B1667282) tag for enrichment and pull-down of the cross-linked proteins, or a fluorescent tag for visualization. nih.govpnas.org
This synergistic approach allows researchers to go beyond localization (the primary use of this compound alone) and identify the specific proteins that bind to cholesterol in living cells. nih.govmdpi.com While several diazirine alkyne cholesterol probes have been developed, they underscore the modular power of the alkyne tag, which serves as a versatile anchor for a wide array of detection and purification reporters. nih.govnih.govresearchgate.net
Future Directions and Emerging Research Avenues for Alkyne Tagged Sterols
Development of Advanced Bioorthogonal Chemistries for Sterol Probing
The utility of 19-alkyne cholesterol is fundamentally linked to the bioorthogonal reactions used for its detection. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," has been the foundational technique, its cytotoxicity due to the copper catalyst has prompted the development of more advanced, live-cell compatible chemistries. nih.govacs.orgwebsite-files.com Future research is increasingly focused on chemistries that offer faster kinetics and lower toxicity, thereby enabling the study of sterol dynamics in unperturbed biological systems.
Promising alternatives include strain-promoted azide-alkyne cycloaddition (SPAAC), which circumvents the need for a toxic metal catalyst by using strained cyclooctynes. acs.orgeurjchem.com Another rapidly emerging reaction is the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes or alkynes, which is known for its exceptionally fast reaction rates. nih.govcam.ac.uk The development of sterol analogs bearing moieties compatible with these advanced reactions is a key area of future research. Furthermore, photo-activatable probes, which combine a clickable alkyne handle with a photo-cross-linking group like a diazirine, are enabling researchers to covalently trap and subsequently identify transient cholesterol-protein interactions directly within living cells. avantiresearch.comsigmaaldrich.comacs.orgnih.gov
| Reaction Type | Description | Advantages | Limitations | Relevance for Sterol Probing |
| CuAAC | Copper(I)-catalyzed reaction between a terminal alkyne and an azide (B81097). acs.org | Fast, well-established, good regioselectivity. acs.orgwebsite-files.com | Copper toxicity is a concern for live-cell imaging. website-files.com | Widely used for fixed cells and in vitro assays with this compound. nih.govresearchgate.net |
| SPAAC | Strain-promoted reaction between a strained alkyne (e.g., cyclooctyne) and an azide. eurjchem.com | Copper-free, highly biocompatible for live-cell applications. acs.org | Can have slower kinetics compared to CuAAC; strained alkynes are bulkier. | Enables long-term live-cell imaging of sterol trafficking without copper-induced artifacts. |
| IEDDA | Inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene/alkyne. cam.ac.uk | Extremely fast kinetics, allowing for rapid labeling. cam.ac.uk | Requires sterol probes functionalized with suitable dienophiles. | Ideal for capturing rapid dynamic processes of cholesterol in membranes. |
| Photoaffinity Labeling | UV-light induced cross-linking of a diazirine-containing sterol probe to nearby molecules. sigmaaldrich.comacs.org | Covalently captures transient and weak interactions in situ. acs.org | Requires UV irradiation which can be damaging to cells. | Used to globally map cholesterol-protein interactions in their native environment. avantiresearch.comnih.gov |
Integration with Multimodal Imaging and Omics Platforms
A significant future direction for this compound lies in its integration with a diverse array of analytical platforms, moving beyond conventional fluorescence microscopy. This multimodal approach allows for a more comprehensive understanding of cholesterol's function by correlating spatial distribution with molecular identity and interactions.
Imaging Modalities:
Fluorescence Microscopy: This remains a primary application, where the alkyne handle is "clicked" to a fluorescent azide reporter, enabling high-resolution visualization of cholesterol distribution in subcellular compartments like the plasma membrane, Golgi, and endoplasmic reticulum. nih.govnih.govresearchgate.net
Stimulated Raman Scattering (SRS) Microscopy: This advanced vibrational imaging technique offers a label-free alternative. The alkyne bond itself has a unique vibration in the cell-silent region of the Raman spectrum, allowing for direct imaging of the probe without the need for bulky fluorophores. nih.govresearchgate.netresearchgate.net This minimizes perturbation and allows for quantitative imaging of cholesterol storage and trafficking in living cells and organisms. researchgate.netpurdue.edu
Omics Applications:
Proteomics: When combined with photo-cross-linking capabilities and an affinity tag (e.g., biotin) clicked onto the alkyne handle, these probes can be used to enrich and identify cholesterol-binding proteins via mass spectrometry. avantiresearch.comresearchgate.net This approach has been instrumental in discovering novel cholesterol interactors and mapping protein-lipid interaction networks. nih.gov
Lipidomics/Metabolomics: The alkyne tag enables the tracking and identification of cholesterol metabolites. nih.govvectorlabs.com After metabolic incorporation, lipids can be extracted, clicked to a reporter tag that enhances mass spectrometric detection, and analyzed to trace the conversion of cholesterol into esters, oxysterols, or other modified forms. nih.govlimes-institut-bonn.deresearchgate.net
High-Throughput Screening Applications in Cellular Systems
The compatibility of this compound with click chemistry opens the door for high-throughput screening (HTS) applications to identify modulators of cholesterol biology. By coupling the click reaction to a fluorescent readout, changes in cholesterol uptake, trafficking, or metabolism can be quantified on a large scale.
A recently developed technology, Organelle-selective click labeling with flow cytometry (O-ClickFC), allows for the ultra-high-speed analysis of lipid metabolism by converting the abundance and distribution of alkyne-tagged lipids into fluorescent signals measurable by flow cytometry (up to 10,000 cells per second). eurekalert.org This platform could be adapted to screen vast libraries of small molecules or genetic perturbations (e.g., CRISPR screening) to identify new drugs or genes that regulate cholesterol homeostasis. eurekalert.org For instance, a screen could be designed to find compounds that correct the lysosomal accumulation of cholesterol observed in diseases like Niemann-Pick type C, by measuring the relocalization of a fluorescently-tagged this compound probe. researchgate.net
Elucidation of Novel Cholesterol-Dependent Mechanisms in Cell Biology
Alkyne-tagged sterols are powerful tools for discovery, enabling researchers to uncover previously unknown roles of cholesterol. Because this compound closely mimics the biological properties of native cholesterol—it can support the growth of cholesterol-dependent cells and participate in signaling pathways—it serves as a reliable surrogate in biological investigations. researchgate.netnih.gov
Key research findings enabled by these probes include:
Identification of Novel Interactors: Proteomic studies using clickable and photo-reactive cholesterol probes have successfully identified both known and novel cholesterol-binding proteins, expanding our understanding of the cholesterol interactome. nih.govnih.gov
Mapping Trafficking Pathways: The ability to visualize the probe's movement in live cells has provided new insights into the intracellular trafficking pathways of cholesterol, including its transport from lysosomes to the plasma membrane and endoplasmic reticulum. nih.govresearchgate.net
Probing signaling pathways: Probes like 19-ethynylcholesterol have been shown to faithfully substitute for cholesterol in the Hedgehog signaling pathway, a critical developmental pathway, allowing for detailed dissection of the sterol's role. nih.gov
Future work will likely leverage these tools to explore cholesterol's role in more complex processes such as viral entry and replication, immune cell function, and the regulation of membrane protein dynamics. nih.gov
Methodological Refinements for Enhanced Sensitivity, Specificity, and Live-Cell Compatibility
Continuous improvement of the methods for using alkyne-tagged sterols is crucial for their broader application. Research is focused on enhancing every step of the workflow, from probe design to the detection chemistry.
Enhanced Sensitivity: For fluorescence microscopy, the development of azide reporters containing a copper-chelating picolyl moiety has been shown to significantly increase the sensitivity of alkyne lipid imaging. nih.gov This allows for the detection of lower abundance sterol pools. For SRS microscopy, rational design of alkyne tags, such as the phenyl-diyne group, can create probes with much larger Raman scattering cross-sections, boosting signal intensity and detection sensitivity. researchgate.netresearchgate.net Adding a sulfur linker to alkyne tags is another strategy shown to enhance the Raman signal. escholarship.orgresearchgate.net
Improved Specificity: A major challenge in live-cell labeling is achieving specificity for the target molecule while minimizing background signal. The development of bioorthogonal reactions with faster kinetics, like IEDDA, can improve the signal-to-noise ratio by allowing for lower probe concentrations and shorter reaction times. nih.govacs.org
Live-Cell Compatibility: The primary obstacle for live-cell CuAAC has been copper toxicity. This is being addressed by developing new copper ligands that stabilize the Cu(I) oxidation state, reduce cellular toxicity, and improve catalyst permeability. acs.orgwebsite-files.com The ultimate solution, however, lies in the expanded use of completely copper-free reactions like SPAAC and IEDDA for long-term, non-perturbative imaging experiments in living systems. acs.orgeurjchem.com
| Refinement Area | Approach | Example | Benefit |
| Sensitivity | Picolyl-containing azide reporters nih.gov | ApicSBDP, ApicSCy5 | Greatly increases fluorescence signal intensity for low-abundance lipids. |
| Enhanced Raman tags researchgate.netresearchgate.net | Phenyl-diyne cholesterol (PhDY-Chol) | Provides a Raman signal 88 times larger than endogenous C=O stretching mode. | |
| Specificity | Faster bioorthogonal reactions nih.govacs.org | Inverse-electron-demand Diels-Alder (IEDDA) | Allows for rapid labeling at low concentrations, reducing off-target reactions. |
| Live-Cell Compatibility | Improved copper catalysts acs.orgwebsite-files.com | Tris(triazolyl)amine ligands | Reduce copper toxicity and improve cell permeability for CuAAC. |
| Copper-free click chemistry acs.org | Strain-promoted azide-alkyne cycloaddition (SPAAC) | Eliminates copper toxicity, enabling long-term live-cell imaging. |
Q & A
Basic Research Questions
Q. What safety precautions are required when handling 19-alkyne cholesterol in laboratory settings?
- Answer : While this compound is not classified under GHS or listed in hazardous material regulations (e.g., TSCA, Proposition 65), general precautions include wearing gloves (selected based on manufacturer penetration time data) and storing the compound as per supplier guidelines (room temperature, away from incompatibilities). No significant acute toxicity or irritation has been reported, but standard chemical handling protocols should be followed .
Q. How should this compound be stored to ensure stability?
- Answer : Store in accordance with the product insert, typically in a cool, dry environment. Avoid contamination or decomposition by isolating it from reactive substances. Mechanical collection is recommended for spills to prevent environmental release .
Q. Is this compound subject to carcinogenicity or bioaccumulation risks?
- Answer : No carcinogenic classification by IARC, NTP, or OSHA-Ca. PBT (persistent, bioaccumulative, toxic) and vPvB (very persistent, very bioaccumulative) assessments are not applicable .
Advanced Research Questions
Q. How can researchers optimize click chemistry conjugation efficiency using this compound?
- Answer : Efficiency depends on reaction time, catalyst concentration (e.g., Cu(I) for azide-alkyne cycloaddition), and purity of the compound. Validate conjugation success via fluorescence detection (e.g., using Europium-based probes) or mass spectrometry. Ensure azide-tagged molecules are in molar excess to minimize incomplete labeling .
Q. What analytical techniques are recommended for quantifying this compound in lipid trafficking studies?
- Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) provides high specificity. Fluorescence-based assays (e.g., TR-FRET) are suitable for real-time tracking in cellular systems. Cross-validate results with enzymatic cholesterol quantification methods to address potential interference from endogenous lipids .
Q. How can discrepancies in cholesterol trafficking data obtained with this compound be resolved?
- Answer : Contradictions may arise from batch-to-batch purity variations or improper storage. Use NMR or HPLC to verify compound integrity pre-experiment. Include controls for non-specific binding (e.g., using alkyne-blocking agents) and validate findings with orthogonal methods, such as radiolabeled cholesterol .
Q. What strategies ensure reproducibility in lipid raft studies involving this compound?
- Answer : Document detailed protocols for compound preparation, including solvent choice (e.g., chloroform/methanol mixtures) and sonication parameters for membrane integration. Replicate experiments across multiple cell lines and report purity levels (≥95% by HPLC). Reference NIH guidelines for preclinical study reporting to enhance transparency .
Q. How does this compound compare to other cholesterol analogs in metabolic labeling studies?
- Answer : Unlike fluorescent cholesterol analogs (e.g., NBD-cholesterol), this compound enables covalent tagging via click chemistry, reducing leakage in long-term assays. However, its alkyne group may slightly alter membrane dynamics compared to native cholesterol, necessitating comparative studies with radiolabeled tracers .
Methodological Considerations
- Data Validation : Cross-reference results with Friedewald’s method for LDL cholesterol estimation if studying lipoprotein fractions, though ultracentrifugation remains the gold standard .
- Ethical Reporting : Adhere to ICMJE standards for chemical documentation, including manufacturer details (Cayman Chemical Co.), CAS number (2058319-71-2), and batch-specific purity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
